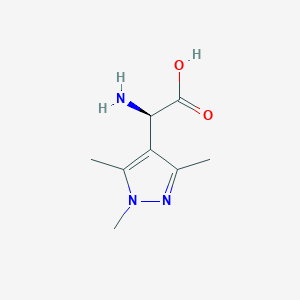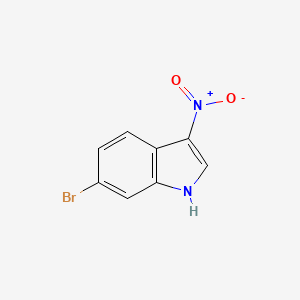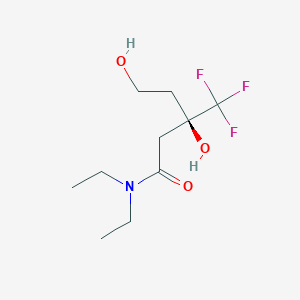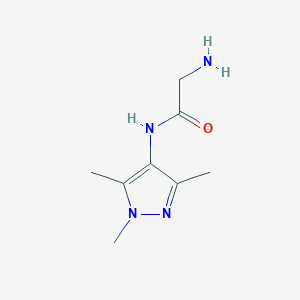
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C14H12FNOS. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique chemical structure, which includes a fluorophenyl group and a carbothioamide group, making it a subject of interest in various fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-fluorophenylmethyl benzyl ether. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-3-(2-fluorophenoxymethyl)benzene-1-carbothioamide
- 4-[(2-fluorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
Uniqueness
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is unique due to its specific combination of a fluorophenyl group and a carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C14H12FNOS |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[(2-fluorophenoxy)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H12FNOS/c15-12-3-1-2-4-13(12)17-9-10-5-7-11(8-6-10)14(16)18/h1-8H,9H2,(H2,16,18) |
InChI-Schlüssel |
DCZGPWCHQXCFHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)

![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

amine](/img/structure/B13163189.png)







